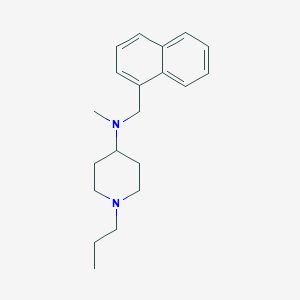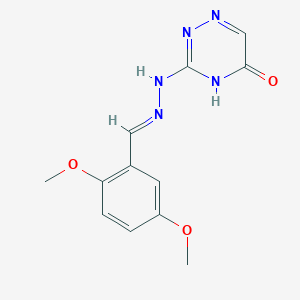![molecular formula C19H29FN2O2 B6057398 2-[4-(2-fluoro-5-methoxybenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6057398.png)
2-[4-(2-fluoro-5-methoxybenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-fluoro-5-methoxybenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and is known to exhibit high affinity towards certain receptors in the human body.
作用机制
The mechanism of action of 2-[4-(2-fluoro-5-methoxybenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol involves its interaction with various receptors in the human body. It has been found to act as an agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. It also acts as an antagonist at the dopamine D2 receptor, which is involved in the regulation of reward and motivation. Additionally, it acts as an antagonist at the adrenergic α1 receptor, which is involved in the regulation of blood pressure and heart rate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on its interaction with various receptors in the human body. It has been found to modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. This makes it a potential candidate for the treatment of various neurological and psychiatric disorders.
实验室实验的优点和局限性
The advantages of using 2-[4-(2-fluoro-5-methoxybenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol in lab experiments include its high affinity towards certain receptors in the human body, which makes it a potential candidate for the development of new drugs for the treatment of various neurological and psychiatric disorders. However, the limitations of using this compound in lab experiments include its complex synthesis method and the potential for side effects.
未来方向
There are several future directions for the research on 2-[4-(2-fluoro-5-methoxybenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol. One potential direction is the development of new drugs based on this compound for the treatment of various neurological and psychiatric disorders. Another potential direction is the study of the biochemical and physiological effects of this compound in different animal models. Additionally, the potential for side effects and toxicity of this compound should be further investigated to ensure its safety for human use.
合成方法
The synthesis of 2-[4-(2-fluoro-5-methoxybenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol is a complex process that involves several steps. The first step involves the reaction of 2-fluoro-5-methoxybenzyl chloride with 1-(3-methyl-2-buten-1-yl)piperazine to form 4-(2-fluoro-5-methoxybenzyl)-1-(3-methyl-2-buten-1-yl)piperazine. The second step involves the reduction of the nitro group in 4-(2-fluoro-5-methoxybenzyl)-1-(3-methyl-2-buten-1-yl)piperazine using a reducing agent such as sodium borohydride to form this compound.
科学研究应用
2-[4-(2-fluoro-5-methoxybenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit high affinity towards certain receptors in the human body, including the serotonin 5-HT1A receptor, dopamine D2 receptor, and adrenergic α1 receptor. This makes it a potential candidate for the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.
属性
IUPAC Name |
2-[4-[(2-fluoro-5-methoxyphenyl)methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29FN2O2/c1-15(2)6-8-22-10-9-21(14-17(22)7-11-23)13-16-12-18(24-3)4-5-19(16)20/h4-6,12,17,23H,7-11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRCLPRNOYWDBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCN(CC1CCO)CC2=C(C=CC(=C2)OC)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-(2,4-dimethylphenoxy)butyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6057317.png)
![4,6-dimethyl-3-(1-piperidinyldiazenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6057327.png)
![2-[2-(4-morpholinyl)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6057332.png)
![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide](/img/structure/B6057334.png)
![N-3-pyridinyl-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide](/img/structure/B6057353.png)

![6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6057364.png)
![ethyl 1-[(3-fluorophenyl)sulfonyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B6057366.png)
![2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B6057374.png)
![2-(1-(3-phenylpropyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6057390.png)
![N-(4-{[amino(nitroimino)methyl]amino}phenyl)-N'-phenylurea](/img/structure/B6057411.png)

![3-{[(1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6057417.png)
